Ethyl 5-acetyl-1H-indole-2-carboxylate

Overview

Description

Ethyl 5-acetyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 5-acetyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cell biology .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to various alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl acetoacetate under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Ethyl 5-acetyl-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 5-acetyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives, which are 5-lipoxygenase inhibitors.

Ethyl indole-2-carboxylate: Used in the preparation of various bioactive compounds, including CRTH2 receptor antagonists and cannabinoid CB1 receptor antagonists.

The uniqueness of this compound lies in its specific acetyl and ethyl ester functional groups, which confer distinct chemical properties and biological activities compared to other indole derivatives.

Biological Activity

Ethyl 5-acetyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

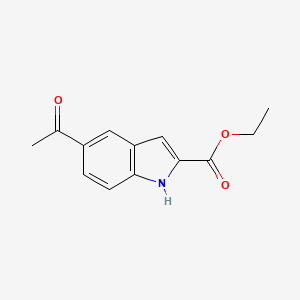

Chemical Structure

This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the acetyl and carboxylate functional groups enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of indole, including this compound, exhibit notable anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that indole derivatives could effectively inhibit the proliferation of human cancer cells through mechanisms involving the modulation of apoptotic pathways and cell signaling cascades .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial effects, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory activity is another area of interest. Indole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This suggests that this compound may contribute to reducing inflammation in various disease models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It potentially interacts with receptors involved in pain and inflammatory pathways, thereby modulating their activity.

- Gene Expression : this compound may influence gene expression related to apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the indole ring or the carboxylic acid moiety can significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitutions | Enhanced lipophilicity and potency |

| Halogenation | Improved binding affinity to targets |

| Carboxylic acid modifications | Altered solubility and bioavailability |

Studies have shown that introducing halogen groups at specific positions on the indole ring can enhance the compound's potency against cancer cells .

Case Studies

Several studies have documented the biological activities of indole derivatives:

- Anticancer Study : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.

- Antimicrobial Evaluation : Compounds structurally similar to this compound demonstrated significant antimicrobial activity with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .

- Inflammation Model : In vivo studies showed that indole derivatives reduced inflammation markers significantly compared to control groups.

Properties

IUPAC Name |

ethyl 5-acetyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMCGCQUHGLKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.